Ethyl 5-cyclopropyl-1H-pyrazolo[4,3-B]pyridine-3-carboxylate Ethyl 5-cyclopropyl-1H-pyrazolo[4,3-B]pyridine-3-carboxylate
Brand Name: Vulcanchem
CAS No.:
VCID: VC17505495
InChI: InChI=1S/C12H13N3O2/c1-2-17-12(16)11-10-9(14-15-11)6-5-8(13-10)7-3-4-7/h5-7H,2-4H2,1H3,(H,14,15)
SMILES:
Molecular Formula: C12H13N3O2
Molecular Weight: 231.25 g/mol

Ethyl 5-cyclopropyl-1H-pyrazolo[4,3-B]pyridine-3-carboxylate

CAS No.:

Cat. No.: VC17505495

Molecular Formula: C12H13N3O2

Molecular Weight: 231.25 g/mol

* For research use only. Not for human or veterinary use.

Ethyl 5-cyclopropyl-1H-pyrazolo[4,3-B]pyridine-3-carboxylate -

Specification

Molecular Formula C12H13N3O2
Molecular Weight 231.25 g/mol
IUPAC Name ethyl 5-cyclopropyl-1H-pyrazolo[4,3-b]pyridine-3-carboxylate
Standard InChI InChI=1S/C12H13N3O2/c1-2-17-12(16)11-10-9(14-15-11)6-5-8(13-10)7-3-4-7/h5-7H,2-4H2,1H3,(H,14,15)
Standard InChI Key DOZNXFPPJDVVLM-UHFFFAOYSA-N
Canonical SMILES CCOC(=O)C1=NNC2=C1N=C(C=C2)C3CC3

Introduction

Structural Characteristics and Molecular Properties

Molecular Configuration

The compound’s IUPAC name, ethyl 5-cyclopropyl-1H-pyrazolo[4,3-b]pyridine-3-carboxylate, reflects its fused bicyclic system comprising a pyrazole ring condensed with a pyridine ring. Key structural features include:

  • A cyclopropyl group at the 5-position, introducing steric and electronic complexity.

  • An ethyl ester at the 3-position, enhancing solubility and enabling further functionalization.

The canonical SMILES representation, CCOC(=O)C1=NNC2=C1N=C(C=C2)C3CC3, encodes this arrangement. X-ray crystallography or computational modeling would provide precise bond angles and dihedral angles, but such data remain unpublished.

Table 1: Key Molecular Descriptors

PropertyValueSource
Molecular FormulaC₁₂H₁₃N₃O₂
Molecular Weight231.25 g/mol
IUPAC NameEthyl 5-cyclopropyl-1H-pyrazolo[4,3-b]pyridine-3-carboxylate
InChI KeyDOZNXFPPJDVVLM-UHFFFAOYSA-N
Canonical SMILESCCOC(=O)C1=NNC2=C1N=C(C=C2)C3CC3

Synthesis and Characterization

Palladium-Catalyzed Aminocarbonylation

The synthesis of Ethyl 5-cyclopropyl-1H-pyrazolo[4,3-B]pyridine-3-carboxylate typically begins with 3-iodo-1H-pyrazolo[4,3-B]pyridine, a commercially available precursor. The reaction employs palladium catalysts (e.g., Pd(OAc)₂) and ligands (e.g., Xantphos) to facilitate aminocarbonylation, where carbon monoxide—generated in situ—introduces the carboxylate group.

Key Steps:

  • Oxidative Addition: The palladium catalyst activates the C–I bond in the precursor.

  • CO Insertion: Carbon monoxide inserts into the Pd–C bond, forming a carbonyl intermediate.

  • Reductive Elimination: The ethyl ester group is introduced, yielding the final product.

Optimization studies suggest that reaction temperature (80–100°C) and CO pressure (1–3 atm) critically influence yield (reported up to 65%). Chromatographic purification (e.g., silica gel, ethyl acetate/hexane) isolates the compound, with purity confirmed via HPLC and NMR.

HazardPrecautionary MeasureSource
Irritant (eyes, skin)Wash thoroughly after handling
Moisture sensitivityStore under anhydrous conditions

Future Research Directions

  • Pharmacokinetic Profiling: Assess oral bioavailability, metabolic stability, and plasma half-life.

  • Target Validation: Confirm binding affinity for CB1/CB2 receptors and PD-1/PD-L1 via surface plasmon resonance (SPR).

  • Structural Optimization: Explore substituent effects at the 5-position (e.g., larger cycloalkyl groups).

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